molecular formula C12H16O B13075398 2-(2,5-Dimethylphenyl)-2-methylpropanal

2-(2,5-Dimethylphenyl)-2-methylpropanal

Cat. No.: B13075398
M. Wt: 176.25 g/mol
InChI Key: DIOXNPOFCRINKI-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylphenyl)-2-methylpropanal is an organic compound with the molecular formula C12H16O and a molecular weight of 176.25 g/mol . It is supplied for research and development purposes and is strictly designated For Research Use Only. This product is not intended for diagnostic or therapeutic applications. As a substituted propanal, this compound is part of a family of aromatic aldehydes studied for their potential in fragrance and flavor research . Aldehydes with similar structural features are often investigated for their olfactory properties, such as providing floral, aldehyde, and musky notes in perfume formulations . Researchers value these compounds for developing new aroma chemicals and studying structure-odor relationships. The mechanism of action for compounds of this class in olfaction research typically involves binding to olfactory receptors, triggering a neural response perceived as a specific scent. The branched methyl groups and the specific substitution pattern on the phenyl ring are key structural features that influence its volatility, stability, and interaction with biological targets . Please note that the specific research applications and detailed mechanism of action for this particular compound are not fully documented in the public domain, presenting an opportunity for further investigation. Researchers are encouraged to consult the safety data sheet (SDS) and handle this product with appropriate laboratory precautions.

Properties

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

2-(2,5-dimethylphenyl)-2-methylpropanal

InChI

InChI=1S/C12H16O/c1-9-5-6-10(2)11(7-9)12(3,4)8-13/h5-8H,1-4H3

InChI Key

DIOXNPOFCRINKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C)(C)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Dimethylphenyl)-2-methylpropanal typically involves the Friedel-Crafts acylation of 2,5-dimethylbenzene with an appropriate acyl chloride, followed by reduction to the corresponding alcohol and subsequent oxidation to the aldehyde. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-(2,5-Dimethylphenyl)-2-methylpropanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.

    Substitution: Nitrating mixture (HNO3/H2SO4), sulfuric acid (H2SO4), and halogens (Cl2, Br2).

Major Products Formed:

    Oxidation: 2-(2,5-Dimethylphenyl)-2-methylpropanoic acid.

    Reduction: 2-(2,5-Dimethylphenyl)-2-methylpropanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(2,5-Dimethylphenyl)-2-methylpropanal has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions involving aldehydes.

    Medicine: It is explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: The compound is utilized in the production of fragrances, flavors, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylphenyl)-2-methylpropanal involves its interaction with various molecular targets, primarily through its aldehyde functional group. The compound can form Schiff bases with amines, participate in nucleophilic addition reactions, and undergo oxidation-reduction processes. These interactions are crucial in its role as an intermediate in organic synthesis and its potential biological activities.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of substituents on the phenyl ring significantly impacts biological and physicochemical properties. For example:

  • N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide (IC50 ~10 µM for PET inhibition) demonstrates high activity due to the ortho- and para-methyl groups enhancing lipophilicity and stabilizing interactions with photosystem II .
  • In contrast, N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide (IC50 ~10 µM) shares comparable activity, suggesting that meta-methyl groups also favor PET inhibition by balancing lipophilicity and steric effects .

Functional Group Influence

The aldehyde group in 2-(2,5-Dimethylphenyl)-2-methylpropanal differentiates it from carboxamide or carboxylic acid derivatives:

  • 2-(2,5-Dimethylphenyl)-2-hydroxyacetic acid (CAS 5766-40-5, MW 180.20) features a hydroxyacetic acid group, conferring higher polarity and acidity (mp 115–118°C) compared to the aldehyde .
  • 3-Hydroxy-2,2-dimethylpropanal (CAS 597-31-9, MW 102.13) shares the aldehyde group but lacks the aromatic substituent, resulting in lower molecular weight and distinct reactivity .

The aldehyde moiety in the target compound may enhance electrophilicity, enabling nucleophilic additions or redox reactions absent in carboxamide analogs.

Lipophilicity and Bioactivity

Lipophilicity is critical for membrane penetration and target binding. Carboxamides with 2,5-dimethylphenyl groups exhibit optimal PET inhibition due to balanced hydrophobicity . In contrast, this compound’s logP value is expected to differ due to the aldehyde group, which is less lipophilic than carboxamides but more so than carboxylic acids.

Data Table: Key Properties of Structural Analogs

Compound Name CAS Molecular Weight Functional Group Substituents Key Property/Activity
This compound Not reported ~190 (estimated) Aldehyde 2,5-dimethylphenyl N/A (hypothetical)
N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide Not provided ~295 (estimated) Carboxamide 2,5-dimethylphenyl IC50 ~10 µM (PET inhibition)
2-(2,5-Dimethylphenyl)-2-hydroxyacetic acid 5766-40-5 180.20 Hydroxyacetic acid 2,5-dimethylphenyl mp 115–118°C
3-Hydroxy-2,2-dimethylpropanal 597-31-9 102.13 Aldehyde, hydroxy 2,2-dimethyl No bioactivity reported

Research Findings and Implications

  • Substituent Position : Ortho/para methyl groups enhance steric bulk and lipophilicity, favoring interactions with hydrophobic binding pockets (e.g., in PET inhibitors) .
  • Functional Groups : Aldehydes exhibit distinct reactivity compared to carboxamides or carboxylic acids, influencing both synthetic applications and biological activity.
  • Lipophilicity Trends : Carboxamides > Aldehydes > Carboxylic acids. This hierarchy impacts bioavailability and target selectivity.

Biological Activity

2-(2,5-Dimethylphenyl)-2-methylpropanal, also known as 3-(2,5-dimethylphenyl)-2-methylpropanal, is an organic compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant studies, and potential applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C12_{12}H16_{16}O
  • Molecular Weight : 176.26 g/mol
  • CAS Number : 228981

This compound features a dimethylphenyl group attached to a methylpropanal moiety, which may influence its interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:

  • Covalent Bond Formation : The aldehyde functional group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity.
  • Receptor Interaction : The structural features may allow the compound to interact with specific receptors involved in signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. For example, it has shown cytotoxic effects against MCF-7 breast cancer cells with a GI50_{50} value indicating significant potency.
  • Antimicrobial Properties : The compound has demonstrated antibacterial activity against various strains, suggesting potential applications in treating infections.

Antitumor Activity

A study published in Scientific Reports explored the cytotoxic effects of several compounds similar to this compound. This research highlighted its effectiveness against MCF-7 cells (GI50_{50} = 3.18 ± 0.11 µM) compared to HeLa cells (GI50_{50} = 8.12 ± 0.43 µM), indicating a promising therapeutic profile for breast cancer treatment .

Antimicrobial Effects

Another study investigated the antimicrobial properties of compounds derived from similar structures. The results indicated that derivatives of this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntitumorMCF-7GI50_{50} = 3.18 µM
AntitumorHeLaGI50_{50} = 8.12 µM
AntimicrobialVarious Bacterial StrainsSignificant Inhibition

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